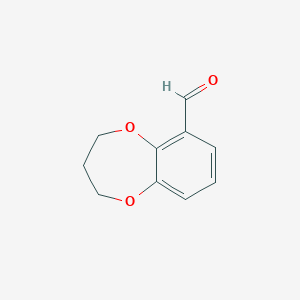

3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde

Description

BenchChem offers high-quality 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-7-8-3-1-4-9-10(8)13-6-2-5-12-9/h1,3-4,7H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXDUBVRFTGUJCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC(=C2OC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383511 | |

| Record name | 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209256-62-2 | |

| Record name | 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde, a notable member of the benzodioxepine class of heterocyclic compounds, has garnered significant interest within the scientific community. Its unique structural framework, which features a seven-membered dioxepine ring fused to a benzene ring with a carbaldehyde substituent, makes it a valuable intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. The reactivity of the aldehyde functional group, combined with the conformational flexibility of the dioxepine ring, offers a versatile platform for molecular design and discovery.

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde. It is intended to serve as a vital resource for researchers, offering insights into its molecular characteristics, safe handling protocols, and the experimental methodologies used for its characterization. Understanding these fundamental properties is paramount for its effective utilization in synthetic strategies and for the rational design of novel derivatives with tailored functionalities.

Molecular and Physicochemical Properties

The fundamental molecular and physicochemical properties of 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde are summarized in the table below. These properties are essential for its identification, purification, and for predicting its behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀O₃ | [1][2] |

| Molecular Weight | 178.18 g/mol | [1][2] |

| CAS Number | 209256-62-2 | [1] |

| Appearance | Not explicitly stated; likely a solid or liquid at room temperature. | |

| Melting Point | Data not available. | [3] |

| Boiling Point | Data not available. | [3] |

| Solubility | Data not available. Expected to have limited solubility in water and good solubility in common organic solvents. | |

| Purity | Commercially available with ≥97% purity. | [2] |

It is important to note that while some physical properties such as melting and boiling points have not been officially reported in the literature, they can be estimated using computational models or determined experimentally.[3]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton (typically in the range of 9-10 ppm), and the aliphatic protons of the dioxepine ring. The coupling patterns of the aromatic protons would confirm the substitution pattern on the benzene ring. The protons on the seven-membered ring would likely exhibit complex splitting patterns due to their diastereotopic nature and conformational mobility.

-

¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the carbonyl carbon of the aldehyde group (typically in the range of 190-200 ppm). Signals for the aromatic carbons and the aliphatic carbons of the dioxepine ring would also be present in their respective expected regions.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found in the region of 1680-1715 cm⁻¹. Other significant absorptions would include C-H stretching vibrations for the aromatic and aliphatic protons, C=C stretching vibrations for the aromatic ring, and C-O stretching vibrations for the ether linkages in the dioxepine ring.

Mass Spectrometry (MS): Mass spectrometric analysis would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 178.18). The fragmentation pattern would likely involve the loss of the formyl group (CHO) and fragmentation of the dioxepine ring, providing further structural confirmation.

Experimental Protocols

Determination of Physical Properties

The following are generalized, yet authoritative, experimental protocols for determining the key physical properties of an aromatic aldehyde like 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde.

The melting point of a solid organic compound is a crucial indicator of its purity.

Caption: Workflow for Melting Point Determination.

For liquid samples, the boiling point is a key physical constant.

Caption: Micro-Boiling Point Determination Workflow.

Understanding the solubility profile is critical for reaction setup, extraction, and purification.

Caption: General Protocol for Solubility Testing.

This procedure should be repeated with a range of solvents, including water, diethyl ether, ethanol, acetone, and toluene, to establish a comprehensive solubility profile.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. The Material Safety Data Sheet (MSDS) for 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde indicates that it may cause eye, skin, and respiratory tract irritation.[3] Therefore, appropriate personal protective equipment (PPE) must be worn when handling this compound.

Core Safety Recommendations:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors or dust.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A lab coat should be worn to prevent skin contact.

-

-

Storage: Store in a cool, dry place in a tightly sealed container.[3]

-

Spill Response: In case of a spill, absorb with an inert material and dispose of it as chemical waste.

Conclusion

3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde is a compound of significant interest due to its potential as a building block in organic synthesis. While a complete experimental dataset of its physical properties is not yet available in the public domain, this guide provides a thorough compilation of its known molecular characteristics, predicted spectroscopic features, and standardized protocols for its experimental characterization. The provided safety and handling information is critical for its responsible use in a research setting. It is anticipated that as research into benzodioxepine derivatives continues to expand, a more complete physicochemical profile of this compound will emerge, further enabling its application in the development of novel molecules with valuable properties.

References

- Material Safety Data Sheet for 3,4-Dihydro-2H-1,5-benzodioxepine-6-carbaldehyde. (URL not available)

-

3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde. PubChem. [Link]

Sources

3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde CAS number and molecular weight.

An In-Depth Technical Guide to 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde, a heterocyclic aromatic aldehyde of interest in synthetic chemistry and drug discovery. The document covers its core chemical identity, physicochemical properties, plausible synthetic pathways, and potential applications. Emphasis is placed on the causality behind synthetic strategies and the presentation of a representative experimental protocol for its formation. This guide is intended to serve as a foundational resource for researchers utilizing this molecule as a building block or investigating its potential biological activities.

Core Compound Identity and Properties

3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde is a specific isomer within the benzodioxepine family. The core structure consists of a benzene ring fused to a seven-membered dioxepine ring, with an aldehyde group at the 6-position. This substitution pattern is critical for its reactivity and potential biological interactions.

| Identifier | Value | Source |

| Chemical Name | 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde | IUPAC Nomenclature |

| CAS Number | 209256-62-2 | [1] |

| Molecular Formula | C₁₀H₁₀O₃ | [1] |

| Molecular Weight | 178.18 g/mol | [1] |

| Parent Compound | 3,4-dihydro-2H-1,5-benzodioxepine | [2] |

| Parent CAS | 7216-18-4 | [2] |

Synthesis and Mechanistic Considerations

Direct, published synthetic routes for 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde are not extensively documented in readily available literature. However, its synthesis can be logically approached by the electrophilic formylation of the parent scaffold, 3,4-dihydro-2H-1,5-benzodioxepine. The ether linkages on the benzene ring are activating, ortho-, para-directing groups, making the 6- and 8-positions (equivalent) and the 7- and 9-positions (equivalent) susceptible to electrophilic substitution.

Plausible Synthetic Route: Electrophilic Aromatic Formylation

The most direct and industrially scalable method to introduce a formyl (-CHO) group onto an activated aromatic ring is through electrophilic formylation. The Vilsmeier-Haack reaction is a prime candidate for this transformation due to its use of mild and effective reagents.[3][4][5]

Causality of the Vilsmeier-Haack Reaction: This reaction is chosen because the parent benzodioxepine ring is electron-rich, making it a suitable substrate.[3][5] The Vilsmeier reagent, a chloroiminium ion generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a moderately strong electrophile that can efficiently formylate such activated rings without requiring harsh, acidic conditions that might cleave the dioxepine ring.[4][5]

Caption: Plausible synthesis via Vilsmeier-Haack formylation.

Alternative Formylation Strategies

-

Duff Reaction: This method uses hexamine in an acidic medium. It is typically effective for highly activated systems like phenols but could potentially be applied here.[6] Formylation generally occurs ortho to the most activating group.[6]

-

Reimer-Tiemann Reaction: This reaction involves chloroform and a strong base to generate dichlorocarbene as the electrophile.[7][8] It is primarily used for phenols and electron-rich heterocycles.[8] Its applicability to benzodioxepine would depend on the stability of the seven-membered ring under strongly basic conditions.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a representative, self-validating system for the synthesis of the title compound, based on established chemical principles.

Objective: To synthesize 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde from 3,4-dihydro-2H-1,5-benzodioxepine.

Materials:

-

3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (1.2 eq)

-

N,N-Dimethylformamide (DMF) (solvent and reagent)

-

Dichloromethane (DCM) (optional co-solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium acetate solution

-

Deionized water (H₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and ice bath

Protocol Steps:

-

Reagent Preparation (Vilsmeier Reagent Formation):

-

In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous DMF.

-

Cool the flask to 0 °C using an ice bath.

-

Causality: Cooling is critical to control the exothermic reaction between DMF and POCl₃, preventing degradation of the reagent.

-

Add POCl₃ (1.2 eq) dropwise to the cooled DMF over 30 minutes with vigorous stirring.

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the chloroiminium salt.

-

-

Electrophilic Substitution:

-

Dissolve 3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq) in a minimal amount of anhydrous DMF or DCM.

-

Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. The mixture is then typically heated (e.g., to 60-80 °C) for several hours to drive the reaction to completion.

-

Causality: Heating provides the necessary activation energy for the electrophilic attack of the moderately reactive Vilsmeier reagent on the aromatic ring.

-

-

Hydrolysis and Workup:

-

Cool the reaction mixture back to 0 °C.

-

Carefully and slowly quench the reaction by adding crushed ice, followed by the slow addition of saturated sodium acetate or bicarbonate solution until the mixture is neutral or slightly basic (pH ~7-8).

-

Causality: This step hydrolyzes the intermediate iminium salt to the final aldehyde product and neutralizes the acidic reaction medium. The quenching must be done slowly due to the exothermic nature of the hydrolysis.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or DCM) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product is typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde.

-

Caption: Experimental workflow for Vilsmeier-Haack synthesis.

Potential Applications and Research Interest

While specific applications for the 6-carbaldehyde isomer are not widely published, the broader class of benzodioxepines is of significant interest to the pharmaceutical and agrochemical industries.

-

Scaffold for Drug Discovery: The benzodioxepine nucleus is a "privileged scaffold" found in numerous biologically active compounds. Derivatives have been investigated for a range of activities, including as β-adrenergic stimulants.[9] Related structures like benzoxepines serve as intermediates for antidepressants and anxiolytics.[10]

-

Intermediate for Complex Synthesis: The aldehyde functional group is highly versatile. It can be readily converted into other functionalities such as carboxylic acids, alcohols, imines, and nitriles, or used in carbon-carbon bond-forming reactions (e.g., Wittig, aldol). This makes 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde a valuable building block for creating more complex molecules and chemical libraries for screening. For instance, related benzodioxine carboxamides have been explored as PARP1 inhibitors for cancer therapy.[11]

Conclusion

3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde is a valuable heterocyclic aldehyde for synthetic and medicinal chemistry. While direct literature on this specific isomer is sparse, its chemical properties and reactivity can be confidently predicted. Its synthesis is achievable through established electrophilic formylation methods, most notably the Vilsmeier-Haack reaction, providing a reliable route for researchers. The versatility of the aldehyde group, combined with the biological relevance of the benzodioxepine core, positions this compound as a key intermediate for the development of novel therapeutics and other advanced materials.

References

-

SynArchive. (n.d.). Reimer-Tiemann Formylation. Retrieved from [Link]

-

Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

-

Saikia, A., et al. (2024). Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization of 2-O/N-tethered Alkenyl Benzaldehyde Mediated by CuI/TBHP. National Institutes of Health. Retrieved from [Link]

- Journal of Medicinal Chemistry. (1975). 3,4-Dihydro-2H-1,5-benzodioxepins. A Novel Class of p-Adrenergic Stimulants.

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

L.S. College, Muzaffarpur. (2021). Reimer–Tiemann reaction. Retrieved from [Link]

- International Journal of ChemTech Research. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Sphinxs Chemical Journal.

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-dihydro-2H-1,5-benzodioxepine. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylate. Retrieved from [Link]

-

PubMed. (2024). Vilsmeier-Haack-Initiated Formylative Rearrangement of Spirodioxo-lan-5-ones into Functionalized 4,5,6,7-Tetrahydrobenzofurans. National Library of Medicine. Retrieved from [Link]

- Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.

-

National Institutes of Health. (n.d.). Catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines using isocyanide-based one-pot, three- and four-component reactions. PMC. Retrieved from [Link]

-

National Institutes of Health. (2019). Synthesis of 2,3-dihydrobenzo[b][7][10]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][7][10]oxazine-8-carboxamide derivatives as PARP1 inhibitors. PMC. Retrieved from [Link]

-

UNI ScholarWorks. (n.d.). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dihydro-2H-1,5-benzodioxepine-2-carboxylic acid. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 3,4-dihydro-2H-1,5-benzodioxepine | C9H10O2 | CID 81635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. Duff reaction - Wikipedia [en.wikipedia.org]

- 7. synarchive.com [synarchive.com]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for the synthetic building block, 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde (C₁₀H₁₀O₃, MW: 178.18 g/mol ).[1] While direct experimental spectra for this specific molecule are not widely published, this document synthesizes predictive data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). By analyzing the spectra of the parent heterocycle, 3,4-dihydro-2H-1,5-benzodioxepine, and considering the electronic effects of an ortho-carbaldehyde substituent, we present a robust analytical framework for researchers engaged in the synthesis, purification, and characterization of this compound. This guide is intended for an audience of researchers, medicinal chemists, and drug development professionals, offering both detailed spectral interpretation and validated experimental protocols.

Introduction: The Structural Context

3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde is a bifunctional organic molecule featuring a benzodioxepine core. This heterocyclic motif, a seven-membered ring fused to a benzene ring, is a key structural element in various pharmacologically active compounds. The addition of a carbaldehyde group at the 6-position introduces a reactive handle for further synthetic transformations, making this molecule a valuable intermediate.

Accurate structural verification is paramount in any synthetic workflow. Spectroscopic methods provide the necessary tools for unambiguous characterization. This guide will detail the anticipated spectral signatures that confirm the successful synthesis and purity of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic environments of ¹H (proton) and ¹³C (carbon) nuclei, we can map the molecular skeleton and deduce the connectivity of atoms.

Workflow for NMR Analysis

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for the aldehydic proton, the three aromatic protons, and the six aliphatic protons of the dioxepine ring. The electron-withdrawing nature of the aldehyde group will deshield adjacent protons, shifting them downfield.

Caption: Structure of 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde with proton numbering.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-CHO | 10.3 | s | - | 1H |

| H-7 | 7.6 | dd | J = 7.8, 1.5 | 1H |

| H-9 | 7.5 | dd | J = 7.8, 1.5 | 1H |

| H-8 | 7.1 | t | J = 7.8 | 1H |

| H-2, H-4 | 4.3 | t | J = 5.5 | 4H |

| H-3 | 2.2 | p | J = 5.5 | 2H |

Interpretation:

-

Aldehydic Proton (H-CHO): The most downfield signal is expected around 10.3 ppm, a characteristic region for aldehydic protons.[2] Its singlet multiplicity indicates no adjacent proton coupling.

-

Aromatic Protons (H-7, H-8, H-9): The aromatic region (7.0-8.0 ppm) will display an AMX spin system. The aldehyde group deshields the ortho proton (H-7), pushing it furthest downfield in this region. The para proton (H-9) will also be deshielded, while the meta proton (H-8) will be least affected. The coupling pattern of doublets of doublets for H-7 and H-9 and a triplet for H-8 is characteristic of a 1,2,3-trisubstituted benzene ring.

-

Dioxepine Protons (H-2, H-4, H-3): The protons on the seven-membered ring will appear in the aliphatic region. The methylene groups adjacent to the oxygen atoms (H-2 and H-4) are deshielded and expected to appear as a triplet around 4.3 ppm. The central methylene group (H-3) is less deshielded and should appear as a quintet (or pentet) around 2.2 ppm due to coupling with the four protons on C-2 and C-4.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the aldehyde is the most deshielded and will appear significantly downfield.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Label | Predicted Chemical Shift (δ, ppm) |

| C-CHO | 191 |

| C-5a | 158 |

| C-9a | 148 |

| C-6 | 130 |

| C-7 | 129 |

| C-9 | 125 |

| C-8 | 122 |

| C-2, C-4 | 71 |

| C-3 | 31 |

Interpretation:

-

Carbonyl Carbon (C-CHO): The aldehyde carbonyl carbon is highly characteristic and predicted to be in the 190-200 ppm range.[2]

-

Aromatic Carbons: The two carbons attached to oxygen (C-5a and C-9a) will be the most downfield in the aromatic region. The carbon bearing the aldehyde (C-6) and the other substituted carbons will have distinct shifts. The remaining aromatic carbons (C-7, C-8, C-9) will appear in the typical 120-130 ppm range.

-

Dioxepine Carbons: The carbons adjacent to the oxygen atoms (C-2 and C-4) are expected around 71 ppm. The central aliphatic carbon (C-3) will be the most upfield signal, predicted around 31 ppm.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound. Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Insert the sample, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve optimal homogeneity.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum with 16-32 scans. Following this, acquire a ¹³C{¹H} NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 1024 or more).

-

Two-Dimensional NMR: To confirm assignments, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded H-C pairs.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3100-3000 | C-H Stretch | Medium | Aromatic C-H |

| 2950-2850 | C-H Stretch | Medium | Aliphatic C-H |

| 2850-2820 | C-H Stretch | Weak-Medium | Aldehyde C-H (Fermi Resonance) |

| 2750-2720 | C-H Stretch | Weak-Medium | Aldehyde C-H (Fermi Resonance) |

| 1705-1685 | C=O Stretch | Strong | Conjugated Aldehyde |

| 1600-1450 | C=C Stretch | Medium-Strong | Aromatic Ring |

| 1250-1200 | C-O Stretch | Strong | Aryl Ether |

| 1100-1050 | C-O Stretch | Strong | Aliphatic Ether |

Interpretation:

The IR spectrum of 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde will be dominated by several key features:

-

Aldehyde Group: The most definitive evidence for the aldehyde functionality will be the strong C=O stretching absorption around 1690 cm⁻¹.[2][3] Conjugation with the aromatic ring lowers this frequency from the typical ~1730 cm⁻¹ for aliphatic aldehydes. Additionally, two weak to medium bands for the aldehyde C-H stretch are expected between 2720 and 2850 cm⁻¹, which are highly characteristic.[3][4]

-

Aromatic Ring: The presence of the benzene ring will be confirmed by aromatic C-H stretches just above 3000 cm⁻¹ and several C=C stretching bands in the 1450-1600 cm⁻¹ region.[5]

-

Dioxepine Ring: The aliphatic C-H bonds of the seven-membered ring will give rise to stretching vibrations below 3000 cm⁻¹. The most prominent feature of this ring system will be the strong C-O stretching bands for the aryl and aliphatic ether linkages, expected in the 1250-1050 cm⁻¹ range.[4]

Experimental Protocol for IR Spectroscopy

-

Technique: The Attenuated Total Reflectance (ATR) method is recommended for its simplicity and minimal sample preparation.

-

Sample Preparation: Place a small amount (1-2 mg) of the solid compound or a single drop of the neat liquid onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further confirmation of its structure. For 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde, the molecular formula is C₁₀H₁₀O₃, with an exact mass of approximately 178.06 Da.

Predicted Fragmentation Pathway:

Caption: Predicted major fragmentation pathway in Electron Ionization (EI) Mass Spectrometry.

Interpretation:

-

Molecular Ion Peak ([M]˙⁺): The molecular ion peak is expected at m/z = 178. Its presence and isotopic pattern will confirm the molecular formula.

-

Major Fragments:

-

[M-H]⁺ (m/z = 177): Loss of a hydrogen radical, often from the aldehyde group, is a common fragmentation pathway.

-

[M-CHO]⁺ (m/z = 149): Loss of the formyl radical (˙CHO) is a highly characteristic fragmentation for benzaldehydes, leading to a stable cation.

-

m/z = 121: Subsequent loss of carbon monoxide (CO) from the m/z 149 fragment is plausible.

-

Further fragmentation of the benzodioxepine ring can lead to other smaller fragments.

-

Experimental Protocol for Mass Spectrometry

-

Ionization Method: Electron Ionization (EI) is a standard method that provides reproducible fragmentation patterns useful for structural elucidation. Electrospray Ionization (ESI) is also suitable, particularly for high-resolution mass measurements (HRMS) to confirm the elemental composition.

-

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is ideal for analyzing a pure, volatile sample. Direct infusion into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can provide highly accurate mass data.

-

Data Acquisition: Acquire a full scan spectrum over a mass range of m/z 50-500. For HRMS, the instrument should be calibrated to ensure mass accuracy below 5 ppm.

Conclusion

The structural characterization of 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde can be confidently achieved through a combined application of NMR, IR, and Mass Spectrometry. This guide provides a detailed predictive framework for the expected spectroscopic data. The key signatures to look for are: the downfield aldehyde proton (~10.3 ppm) in ¹H NMR; the carbonyl carbon (~191 ppm) in ¹³C NMR; the strong C=O stretch (~1690 cm⁻¹) and dual C-H aldehyde stretches in the IR spectrum; and a molecular ion at m/z 178 with characteristic losses of H and CHO in the mass spectrum. Adherence to the described protocols will ensure the reliable and unambiguous identification of this valuable synthetic intermediate.

References

-

PubChem. 3,4-dihydro-2H-1,5-benzodioxepine. National Center for Biotechnology Information. Available at: [Link]

-

University of Colorado Boulder, Department of Chemistry. Table of Characteristic IR Absorptions. Available at: [Link]

-

OpenStax. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. Available at: [Link]

-

LibreTexts Chemistry. 19.14 Spectroscopy of Aldehydes and Ketones. Available at: [Link]

-

American Chemical Society Publications. Pd-Catalyzed Ortho C–H Hydroxylation of Benzaldehydes Using a Transient Directing Group. Organic Letters. Available at: [Link]

-

Spectroscopy Online. The C=O Bond, Part II: Aldehydes. Available at: [Link]

Sources

- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032049) [hmdb.ca]

- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

An In-Depth Technical Guide to 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde: Synthesis, Characterization, and Scientific Context

This guide provides a comprehensive technical overview of 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde, a heterocyclic aldehyde with significant potential in medicinal chemistry and drug development. We will delve into its precise chemical identity, a robust and validated synthetic route, detailed characterization data, and the broader scientific context that makes this compound a molecule of interest for researchers.

Compound Identification and Structural Elucidation

IUPAC Name: 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde

Chemical Structure:

The structure consists of a benzene ring fused to a seven-membered dioxepine ring. The "3,4-dihydro-2H" nomenclature indicates the saturation of the heterocyclic ring at the specified positions. The "1,5-benzodioxepine" core signifies the fusion of a benzene ring with a seven-membered ring containing two oxygen atoms at positions 1 and 5. The "-6-carbaldehyde" suffix denotes an aldehyde functional group (-CHO) attached to the 6-position of the benzodioxepine scaffold.

Key Identifiers:

Table 1: Physicochemical Properties of 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₃ | [1] |

| Molecular Weight | 178.18 g/mol | [1] |

| CAS Number | 209256-62-2 | [1] |

Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde

The synthesis of the target compound is a two-step process, beginning with the formation of the benzodioxepine core, followed by the introduction of the carbaldehyde group via a Vilsmeier-Haack formylation. This approach is both logical and has been demonstrated to be effective for similar electron-rich aromatic systems.[2][3][4][5]

Step 1: Synthesis of the Precursor, 3,4-dihydro-2H-1,5-benzodioxepine

The foundational benzodioxepine ring system is synthesized via a Williamson ether synthesis, reacting pyrocatechol with a suitable three-carbon dielectrophile, such as 1,3-dibromopropane.

Experimental Protocol:

-

Reactants: Pyrocatechol, 1,3-dibromopropane, and a suitable base (e.g., potassium carbonate).

-

Solvent: A polar aprotic solvent such as dimethylformamide (DMF).

-

Procedure:

-

To a stirred solution of pyrocatechol in DMF, add potassium carbonate.

-

Add 1,3-dibromopropane dropwise to the reaction mixture.

-

Heat the mixture with stirring for an extended period (e.g., 24-48 hours) to ensure complete reaction.

-

After cooling, the reaction mixture is filtered to remove inorganic salts.

-

The filtrate is then subjected to an aqueous workup, typically involving extraction with a non-polar organic solvent (e.g., diethyl ether).

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield pure 3,4-dihydro-2H-1,5-benzodioxepine.

-

Causality of Experimental Choices:

The choice of a strong base like potassium carbonate is crucial to deprotonate the phenolic hydroxyl groups of pyrocatechol, forming the more nucleophilic phenoxide ions. DMF is an excellent solvent for this type of reaction as it is polar aprotic, effectively solvating the cation of the base and leaving the anion more reactive, while not interfering with the nucleophilic substitution. The extended heating period is necessary to overcome the activation energy for the second intramolecular cyclization, which can be slower than the initial intermolecular reaction.

Step 2: Vilsmeier-Haack Formylation of 3,4-dihydro-2H-1,5-benzodioxepine

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic rings.[2][3][4][5] The ether linkages of the benzodioxepine ring activate the aromatic ring towards electrophilic substitution, directing the formylation to the positions ortho and para to the oxygen atoms.

Experimental Protocol:

-

Reactants: 3,4-dihydro-2H-1,5-benzodioxepine, phosphorus oxychloride (POCl₃), and N,N-dimethylformamide (DMF).

-

Procedure:

-

The Vilsmeier reagent is prepared in situ by the slow addition of POCl₃ to ice-cold DMF with stirring.

-

3,4-dihydro-2H-1,5-benzodioxepine is then added dropwise to the prepared Vilsmeier reagent, maintaining a low temperature.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated (e.g., to 60-80 °C) for several hours to drive the reaction to completion.

-

The reaction is quenched by pouring it onto crushed ice, followed by neutralization with a base such as sodium hydroxide or sodium bicarbonate.

-

The product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are washed, dried, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde.

-

Self-Validating System:

The progress of the reaction can be monitored by thin-layer chromatography (TLC) to ensure the consumption of the starting material. The identity and purity of the final product must be confirmed by a suite of analytical techniques as detailed in the following section.

Diagram 1: Synthesis Workflow

Caption: Synthetic pathway for 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde.

Spectroscopic Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following are the expected spectroscopic data for 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aldehydic proton (CHO) singlet around δ 9.5-10.5 ppm. - Aromatic protons showing characteristic splitting patterns in the δ 6.8-7.8 ppm region. - Methylene protons of the dioxepine ring as triplets or multiplets in the δ 4.0-4.5 ppm and δ 2.0-2.5 ppm regions. |

| ¹³C NMR | - Carbonyl carbon of the aldehyde around δ 190-200 ppm. - Aromatic carbons in the δ 110-160 ppm range. - Methylene carbons of the dioxepine ring in the δ 30-70 ppm range. |

| IR (Infrared) Spectroscopy | - Strong C=O stretching vibration for the aldehyde at ~1680-1700 cm⁻¹. - C-H stretching of the aldehyde proton around 2720 and 2820 cm⁻¹. - Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region. - C-O ether stretching vibrations around 1200-1300 cm⁻¹. |

| Mass Spectrometry (MS) | - Molecular ion peak (M⁺) corresponding to the molecular weight of 178.18. - Characteristic fragmentation patterns, including loss of the formyl group (-CHO). |

Relevance in Drug Discovery and Medicinal Chemistry

The 3,4-dihydro-2H-1,5-benzodioxepine scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds. Derivatives of this and related benzodioxane/benzodioxepine systems have shown affinity for various G-protein coupled receptors, making them attractive templates for drug design.

Authoritative Grounding:

-

Serotonin Receptor Modulation: Benzodioxane derivatives have been investigated as potent ligands for serotonin receptors, particularly the 5-HT₁A subtype.[6][7] Compounds with this profile have potential applications as anxiolytics and antidepressants.[8] The introduction of a carbaldehyde group at the 6-position provides a versatile chemical handle for further synthetic elaboration to explore structure-activity relationships.

-

α-Adrenergic Receptor Antagonism: The benzodioxane framework is a well-established pharmacophore in antagonists of α-adrenergic receptors.[9][10][11] These agents are used in the treatment of hypertension and other cardiovascular conditions.[12] The benzodioxepine core of the title compound shares structural similarities and may exhibit related activities.

-

General CNS Activity: The broader class of benzodiazepines and their bioisosteres, which include benzodioxepines, are well-known for their diverse activities within the central nervous system.[13]

The aldehyde functionality of 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde makes it a valuable intermediate for the synthesis of a library of derivatives through reactions such as reductive amination, Wittig reactions, and various condensations, enabling the exploration of a wide chemical space in the pursuit of novel therapeutic agents.

References

-

Chapleo, C. B., et al. (1983). alpha-adrenoreceptor reagents. 1. Synthesis of some 1,4-benzodioxans as selective presynaptic alpha 2-adrenoreceptor antagonists and potential antidepressants. Journal of Medicinal Chemistry, 26(6), 823-831. [Link]

-

PubChem. (n.d.). 3,4-dihydro-2H-1,5-benzodioxepine. National Center for Biotechnology Information. [Link]

-

U'Prichard, D. C., et al. (1978). Binding to alpha-adrenergic receptors: differential pharmacological potencies and binding affinities of benzodioxanes. Molecular Pharmacology, 14(1), 47-59. [Link]

-

NIST. (n.d.). 2H-1,5-Benzodioxepin, 3,4-dihydro-. NIST Chemistry WebBook. [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

-

University of Bath. (n.d.). 13C NMR Spectroscopy. [Link]

-

University of Regensburg. (n.d.). Chemical shifts. [Link]

-

Abraham, R. J., et al. (2006). 1H chemical shifts in NMR. Part 24—proton chemical shifts in some gem-difunctional compounds: 3-endo. Magnetic Resonance in Chemistry, 44(5), 491-500. [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

-

Abe, M., et al. (1996). Novel benzodioxan derivative, 5-[3-[((2S)-1,4-benzodioxan-2-ylmethyl) amino]propoxy]-1,3-benzodioxole HCl (MKC-242), with anxiolytic-like and antidepressant-like effects in animal models. Journal of Pharmacology and Experimental Therapeutics, 278(2), 898-905. [Link]

-

Patil, S. B., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(11), 4125-4138. [Link]

-

Timmermans, P. B., et al. (1979). Selectivity of benzodioxane alpha-adrenoceptor antagonists for alpha 1- and alpha 2-adrenoceptors determined by binding affinity. Naunyn-Schmiedeberg's Archives of Pharmacology, 306(2), 173-182. [Link]

-

Singh, G., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27367-27395. [Link]

-

Military Medical Sciences. (2023). Design, synthesis, and activity evaluation of benzodioxolane derivatives with dual 5-HT1A receptor affinity and SERT allosteric inhibition. [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

-

MDPI. (2024). Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. [Link]

-

ResearchGate. (2018). Vilsmeier-Haack-Initiated Formylative Rearrangement of Spirodioxo-lan-5-ones into Functionalized 4,5,6,7-Tetrahydrobenzofurans. [Link]

-

Chemistry LibreTexts. (2021). 5.7: 13C-NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

SpectraBase. (n.d.). 7-Methyl-3,4-dihydro-2H-1,5-benzodioxepine. [Link]

-

PubChem. (n.d.). 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde. [Link]

-

PubChem. (n.d.). 3,4-Dihydro-2H-1,5-benzodioxepine-2-carboxylic acid. [Link]

-

Kostowski, W., et al. (1993). The comparison of benzodiazepine derivatives and serotonergic agonists and antagonists in two animal models of anxiety. Neuropharmacology, 32(12), 1271-1276. [Link]

-

Shaabani, A., et al. (2021). Catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines using isocyanide-based one-pot, three- and four-component reactions. RSC Advances, 11(29), 17564-17573. [Link]

-

PubChem. (n.d.). 3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylate. [Link]

-

Drugs.com. (n.d.). List of Antiadrenergic agents, peripherally acting. [Link]

-

G. M. T. (1999). Binding, partial agonism, and potentiation of alpha(1)-adrenergic receptor function by benzodiazepines. Journal of Pharmacology and Experimental Therapeutics, 290(3), 1141-1148. [Link]

-

Bardoni, R. (2023). Serotonergic 5-HT7 Receptors as Modulators of the Nociceptive System. Current Neuropharmacology, 21(7), 1548-1557. [Link]

-

Cross, M. C., et al. (2025). Structure–activity relationships of 1,5-dihydro-2H-benzo[b][9][14]diazepine-2,4(3H)-diones as inhibitors of Trypanosoma cruzi. RSC Medicinal Chemistry, 16(1), 1-13. [Link]

-

Cottle, A. C., et al. (1968). The conformations of 3,4-dihydro-2H-1,5-benzodioxepin, and its derivatives as determined from their ultraviolet absorption spectra. Journal of the Chemical Society B: Physical Organic, 1235-1240. [Link]

-

Festus, O. T., et al. (2021). Design, green synthesis and reactions of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives. International Journal of the Physical Sciences, 16(4), 123-137. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel benzodioxan derivative, 5-[3-[((2S)-1,4-benzodioxan-2-ylmethyl) amino]propoxy]-1,3-benzodioxole HCl (MKC-242), with anxiolytic-like and antidepressant-like effects in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jsyx.magtechjournal.com [jsyx.magtechjournal.com]

- 8. The comparison of benzodiazepine derivatives and serotonergic agonists and antagonists in two animal models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. alpha-adrenoreceptor reagents. 1. Synthesis of some 1,4-benzodioxans as selective presynaptic alpha 2-adrenoreceptor antagonists and potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Binding to alpha-adrenergic receptors: differential pharmacological potencies and binding affinities of benzodioxanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selectivity of benzodioxane alpha-adrenoceptor antagonists for alpha 1- and alpha 2-adrenoceptors determined by binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. drugs.com [drugs.com]

- 13. Binding, partial agonism, and potentiation of alpha(1)-adrenergic receptor function by benzodiazepines: A potential site of allosteric modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2H-1,5-Benzodioxepin, 3,4-dihydro- [webbook.nist.gov]

Safety and handling guidelines for 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde.

An In-Depth Technical Guide to the Safe Handling of 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides comprehensive safety and handling guidelines for 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde (CAS No: 209256-62-2). As a specialized aromatic aldehyde, this compound requires careful management in a laboratory setting to mitigate potential risks. This guide synthesizes available safety data, information on analogous compounds, and established best practices for handling aromatic aldehydes. It is intended to empower researchers with the knowledge to work with this compound safely and effectively, ensuring both personal safety and experimental integrity.

Compound Profile and Hazard Identification

1.1. GHS Hazard Classification (Inferred)

Based on data for the closely related isomer, 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde, a GHS classification can be inferred. Researchers should handle the 6-carbaldehyde isomer with the assumption that it carries similar risks.[4]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[4][5]

-

Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation: May cause respiratory irritation.[4][5]

1.2. Summary of Potential Health Effects

-

Eye Contact: May cause significant eye irritation.[3]

-

Skin Contact: May cause skin irritation and may be harmful if absorbed through the skin.[3]

-

Inhalation: May cause irritation to the respiratory tract and could be harmful if inhaled.[3]

-

Ingestion: May cause irritation of the digestive tract and may be harmful if swallowed.[3]

-

Chronic Effects: No chronic exposure data is currently available.[3]

The causality behind these hazards lies in the reactivity of the aldehyde functional group and the overall molecular structure. Aldehydes can react with biological macromolecules, leading to irritation and potential toxicity.[6]

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is critical. This involves a combination of engineering controls, administrative procedures, and appropriate Personal Protective Equipment (PPE).

2.1. Engineering Controls

The primary method for controlling exposure is to handle the compound in a well-ventilated area.[3]

-

Fume Hood: All weighing, handling, and experimental procedures involving the solid compound or its solutions should be conducted inside a certified chemical fume hood. This is the most effective way to control airborne concentrations and prevent inhalation exposure.[3]

-

Ventilation: Ensure general laboratory ventilation is adequate to maintain low background concentrations of any vapors or dusts.[3]

2.2. Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical. Its use is non-negotiable.

| PPE Category | Specification | Rationale |

| Eye/Face | Safety glasses with side shields or chemical splash goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards.[7][8] | To prevent eye contact from splashes or airborne particles, which can cause serious irritation.[4][5] |

| Hand | Wear appropriate protective gloves (e.g., Nitrile rubber) to prevent skin exposure.[3] Check with glove manufacturer for breakthrough times. | To prevent skin irritation and potential absorption through the skin.[3] |

| Body | A standard laboratory coat is required.[3] For larger quantities or tasks with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat. | To protect underlying clothing and skin from contamination. |

| Respiratory | Not required under normal conditions of use with adequate engineering controls (fume hood). If a fume hood is not available or in case of a large spill, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3] | To prevent inhalation of dust or vapors, which can cause respiratory tract irritation.[4][5] |

Logical Flow for PPE Selection:

Caption: PPE selection workflow based on task risk assessment.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential for maintaining the stability of the compound and ensuring laboratory safety.

3.1. Handling

-

Avoid Contact: Do not allow the material to come into contact with skin and eyes.[3]

-

Avoid Inhalation: Avoid breathing any dust, vapor, mist, or gas.[3]

-

Inert Atmosphere: The MSDS recommends storing the compound under an inert atmosphere, which implies that handling should also occur under inert conditions (e.g., in a glovebox or using Schlenk line techniques) for sensitive reactions or long-term storage of opened containers to prevent degradation.[3]

-

Static Discharge: For procedures involving the transfer of powdered material, take precautionary measures against static discharges.[9]

3.2. Storage

-

Conditions: Keep the container in a cool, dry, and well-ventilated place.[3][5][8]

-

Incompatibilities: While specific incompatibility data is lacking, as a general precaution for aromatic aldehydes, avoid strong oxidizing agents, strong bases, and strong reducing agents.

First Aid and Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

4.1. First Aid Measures

| Exposure Route | Procedure |

| Eyes | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention. |

| Skin | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3] Seek medical attention. |

| Inhalation | Remove from exposure and move to fresh air immediately.[3] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Wash mouth out with water.[3] Seek immediate medical attention. |

4.2. Accidental Release Measures (Spill Response)

A swift and organized response is necessary to contain and clean up a spill effectively.

Caption: Step-by-step workflow for responding to a chemical spill.

Physical and Chemical Properties

While a complete dataset is unavailable, the following properties have been reported:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₃ | Santa Cruz Biotechnology[2] |

| Molecular Weight | 178.18 g/mol | Santa Cruz Biotechnology[1][2] |

| Appearance | Solid | Thermo Fisher Scientific (for similar compound)[5] |

| Flash Point | Not available | Cole-Parmer[3] |

| Autoignition Temp | Not available | Cole-Parmer[3] |

| LD50/LC50 | Not available | Cole-Parmer[3] |

Stability and Reactivity

-

Stability: The compound is stable under recommended storage conditions.[7] The recommendation to store under an inert atmosphere suggests potential sensitivity to air or moisture over time.[3]

-

Reactivity: As an aromatic aldehyde, it may undergo oxidation to the corresponding carboxylic acid. It can participate in various condensation reactions typical of aldehydes.[10]

-

Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide and carbon dioxide.[8]

Disposal Considerations

All waste material must be treated as hazardous chemical waste.

-

Waste Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[5] Do not dispose of down the drain.[7]

-

Contaminated Packaging: Empty containers may retain product residue and should be disposed of in the same manner as the chemical itself.

References

-

Material Safety Data Sheet - 3,4-Dihydro-2h-1,5-benzodioxepine-6-carbaldehyde, 97% . Cole-Parmer.

-

3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde | C10H10O3 - PubChem . National Center for Biotechnology Information.

-

SAFETY DATA SHEET - 2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde . Thermo Fisher Scientific.

-

3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde . BLD Pharmatech.

-

3,4-dihydro-2H-1,5-benzodioxepine | C9H10O2 - PubChem . National Center for Biotechnology Information.

-

3,4-Dihydro-2H-1,5-benzodioxepine-2-carboxylic acid | C10H10O4 - PubChem . National Center for Biotechnology Information.

-

3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylate | C10H9O4 - PubChem . National Center for Biotechnology Information.

-

3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde | CAS 209256-62-2 . Santa Cruz Biotechnology.

-

SAFETY DATA SHEET . Infodyne.

-

SAFETY DATA SHEET - 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine . Fisher Scientific.

-

Preparation of Aromatic Aldehydes and Ketones . organicmystery.com.

-

material safety data sheet . Harwick Standard.

-

Aldehydes: What We Should Know About Them . MDPI.

-

Aromatic Aldehydes and Ketones - Preparation and Properties . Online Chemistry notes.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. scbt.com [scbt.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde | C10H10O3 | CID 2776388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. Aldehydes: What We Should Know About Them [mdpi.com]

- 7. media.adeo.com [media.adeo.com]

- 8. fishersci.com [fishersci.com]

- 9. harwick.com [harwick.com]

- 10. Aromatic Aldehydes and Ketones - Preparation and Properties [chemicalnote.com]

A Comprehensive Technical Guide to the Synthesis and Chemistry of 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde

This guide provides an in-depth exploration of 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde, a key synthetic intermediate. We will move beyond simple procedural outlines to deliver a foundational understanding of the synthetic strategies, the rationale behind methodological choices, and the historical context of its preparation. This document is intended for researchers, medicinal chemists, and professionals in drug development who require a robust understanding of this versatile molecular scaffold.

Introduction and Significance

3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde is a bicyclic aromatic aldehyde. Its structure is characterized by a benzene ring fused to a seven-membered dioxepine ring, with a formyl (-CHO) group attached to the aromatic portion. This molecule is not merely a laboratory curiosity; it serves as a critical building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and fragrance science. The benzodioxepine moiety is found in a range of biologically active compounds and provides a conformationally flexible yet stable scaffold for molecular design.[1][2] The aldehyde functional group offers a reactive handle for a multitude of subsequent chemical transformations, including reductive aminations, oxidations, and carbon-carbon bond-forming reactions.

Key Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 209256-62-2 | [3][4] |

| Molecular Formula | C₁₀H₁₀O₃ | [3][4] |

| Molecular Weight | 178.18 g/mol | [3][4] |

| IUPAC Name | 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde | [3] |

Synthetic Pathways: A Two-Stage Strategic Approach

The synthesis of the target molecule is logically dissected into two primary stages: first, the construction of the core 3,4-dihydro-2H-1,5-benzodioxepine heterocyclic system, and second, the regioselective introduction of the carbaldehyde group onto the aromatic ring.

Stage 1: Formation of the Benzodioxepine Core

The foundational 3,4-dihydro-2H-1,5-benzodioxepine ring is most reliably constructed via the Williamson ether synthesis. This classical method involves the reaction of a catechol (1,2-dihydroxybenzene) with a suitable three-carbon dielectrophile under basic conditions.

Causality of Experimental Choices:

-

Starting Materials: Catechol provides the aromatic backbone and the two nucleophilic oxygen atoms. 1,3-Dihalopropanes (e.g., 1,3-dibromopropane) serve as the electrophilic partner to form the seven-membered ring.

-

Base: A strong base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is essential to deprotonate the phenolic hydroxyl groups of catechol, generating a more potent dinucleophile (the catecholate anion). This activation is critical for the subsequent Sₙ2 reaction.

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetone is chosen to dissolve the reactants and facilitate the Sₙ2 mechanism without interfering with the nucleophile.

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add catechol (1.0 equiv) and anhydrous potassium carbonate (2.5 equiv).

-

Solvent Addition: Add a sufficient volume of dry acetone or DMF to suspend the solids.

-

Reagent Addition: Add 1,3-dibromopropane (1.1 equiv) dropwise to the stirring suspension at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude product can be purified by flash column chromatography or distillation to yield pure 3,4-dihydro-2H-1,5-benzodioxepine.[5]

Stage 2: Formylation of the Aromatic Ring

With the core heterocyclic system in hand, the next critical step is the introduction of the aldehyde group. This is an electrophilic aromatic substitution reaction. The two ether oxygens of the benzodioxepine ring are ortho-, para-directing and strongly activating, making the aromatic ring electron-rich and highly susceptible to formylation.[6] The primary methods for this transformation are the Vilsmeier-Haack reaction and the Rieche formylation.

This is one of the most efficient and widely used methods for formylating electron-rich aromatic compounds.[7][8] The reaction utilizes a pre-formed or in-situ generated "Vilsmeier reagent," a chloroiminium salt, which acts as the electrophile.

Mechanistic Insight:

-

Reagent Formation: Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺.[6]

-

Electrophilic Attack: The electron-rich benzene ring of the 3,4-dihydro-2H-1,5-benzodioxepine attacks the Vilsmeier reagent. The substitution occurs preferentially at the 6-position (para to one oxygen and ortho to the other), which is sterically accessible and electronically activated.

-

Hydrolysis: The resulting iminium ion intermediate is stable until aqueous work-up, where it is readily hydrolyzed to the final aldehyde product.[8]

-

Setup: In a flame-dried, three-necked flask under an inert atmosphere (N₂), cool a solution of dry DMF (3.0 equiv) to 0 °C using an ice bath.

-

Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equiv) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C. Allow the mixture to stir for 30 minutes at 0 °C to ensure complete formation of the Vilsmeier reagent.

-

Substrate Addition: Add a solution of 3,4-dihydro-2H-1,5-benzodioxepine (1.0 equiv) in a minimal amount of dry solvent (e.g., dichloromethane) dropwise to the reaction mixture.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours.

-

Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Neutralize the solution with aqueous sodium hydroxide or sodium acetate until basic.

-

Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to yield 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde.

An alternative pathway is the Rieche formylation, which avoids the use of phosphorus oxychloride.[9] This method employs dichloromethyl methyl ether as the formylating agent, activated by a strong Lewis acid like titanium tetrachloride (TiCl₄).

Mechanistic Insight: The Lewis acid (TiCl₄) coordinates to the dichloromethyl methyl ether, facilitating the departure of a chloride ion and generating a highly electrophilic chloromethoxymethyl cation [CH(Cl)OCH₃]⁺. This electrophile is then attacked by the electron-rich benzodioxepine ring. Subsequent hydrolysis during work-up converts the intermediate to the final aldehyde.

-

Setup: Dissolve 3,4-dihydro-2H-1,5-benzodioxepine (1.0 equiv) in a dry, inert solvent such as dichloromethane in a flame-dried flask under a nitrogen atmosphere.

-

Lewis Acid Addition: Cool the solution to 0 °C in an ice bath. Add titanium tetrachloride (TiCl₄, 1.5 equiv) dropwise.

-

Formylating Agent Addition: While maintaining the cold temperature, add dichloromethyl methyl ether (1.2 equiv) dropwise over 30 minutes.

-

Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue via column chromatography.

Comparison of Formylation Methods

| Feature | Vilsmeier-Haack Reaction | Rieche Formylation |

| Formyl Source | N,N-Dimethylformamide (DMF) | Dichloromethyl methyl ether |

| Activating Agent | POCl₃, SOCl₂, Oxalyl Chloride | TiCl₄, SnCl₄, AlCl₃ (Lewis Acids) |

| Advantages | Reagents are common and inexpensive. Generally high yielding for activated systems. | Effective for phenols and phenol ethers. Can offer different regioselectivity in some cases. |

| Disadvantages | POCl₃ is corrosive and moisture-sensitive. Work-up can be vigorous. | Dichloromethyl methyl ether is a potent carcinogen and requires careful handling. Strong Lewis acids are highly moisture-sensitive. |

| Reference | [6][7][8] | [9][10] |

Conclusion and Future Outlook

The synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde is reliably achieved through a robust two-stage process: Williamson ether synthesis to form the core, followed by an electrophilic formylation. The Vilsmeier-Haack reaction remains the most practical and field-proven method for the formylation step due to the accessibility of reagents and its high efficiency with electron-rich substrates. The resulting aldehyde is a valuable platform molecule, providing a gateway to a diverse array of more complex derivatives for application in pharmacology and materials science. Future research may focus on developing greener, catalytic versions of these classic formylation reactions to minimize waste and avoid hazardous stoichiometric reagents.[11]

References

-

Rieche, A.; Gross, H.; Höft, E. (1960). Über α-Halogenäther, IV. Synthesen aromatischer Aldehyde mit Dichlormethyl-alkyläthern. Chemische Berichte, 93(1), 88–94. [Link]

-

Singh, P. K., et al. (n.d.). Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization of 2-O/N-tethered Alkenyl Benzaldehyde Mediated by CuI/TBHP. National Institutes of Health. [Link]

-

Patil, S. B., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Wikipedia contributors. (n.d.). Vilsmeier–Haack reaction. Wikipedia. [Link]

-

CAS Common Chemistry. (n.d.). 3,4-Dihydro-10-hydroxy-2,2,5,8-tetramethyl-4,7-dioxo-2H,7H-[7][9]benzodioxepino[3,2-g]-1-benzopyran-11-carboxaldehyde. CAS. [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

-

Chembk. (n.d.). 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde. Chembk. [Link]

-

PubChem. (n.d.). 3,4-dihydro-2H-1,5-benzodioxepine. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylate. National Center for Biotechnology Information. [Link]

-

Kaye, P. T., et al. (2005). Benzodiazepine Analogues. Part 22. Conformational Analysis of Benzodioxepine and Benzoxathiepine Derivatives. ResearchGate. [Link]

-

Kraft, P., et al. (n.d.). Synthesis and Qualitative Olfactory Evaluation of Benzodioxepine Analogues. ResearchGate. [Link]

-

S. S. Kelkar, S. M. Kulkarni, G. S. Joshi. (1987). Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry. [Link]

-

Rieche, A., Gross, H., & Höft, E. (1967). Aromatic Aldehydes. Mesitaldehyde. Organic Syntheses, 47, 1. [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. labsolu.ca [labsolu.ca]

- 4. scbt.com [scbt.com]

- 5. 3,4-dihydro-2H-1,5-benzodioxepine | C9H10O2 | CID 81635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. ijpcbs.com [ijpcbs.com]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. Rieche formylation - Wikipedia [en.wikipedia.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

Solubility characteristics of 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde in common lab solvents.

A Technical Guide to the Solubility of 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the solubility characteristics of 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde. Grounded in the principles of physical organic chemistry, this document offers a predictive solubility profile, detailed experimental protocols for empirical determination, and insights into the physicochemical properties governing its behavior in common laboratory solvents.

Core Concepts: Structure and Predicted Physicochemical Properties

Understanding the solubility of a compound begins with a thorough examination of its molecular structure and inherent physical properties. 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde is a heterocyclic aromatic aldehyde. Its structure is characterized by a fusion of a benzene ring with a seven-membered dioxepine ring, further substituted with a carbaldehyde group.

The molecule possesses both polar and non-polar regions. The aldehyde group (-CHO) and the two ether linkages (-O-) in the dioxepine ring introduce polarity and hydrogen bond accepting capabilities. Conversely, the benzene ring and the ethylene bridge of the dioxepine ring are non-polar, hydrophobic moieties. This amphiphilic nature is the primary determinant of its solubility, suggesting a nuanced behavior across solvents of varying polarities.

Table 1: Physicochemical Properties of 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde and Related Compounds

| Property | Value for Target Compound | Notes / Data Source for Related Compounds |

| Molecular Formula | C₁₀H₁₀O₃ | [1][2] |

| Molecular Weight | 178.18 g/mol | [1][2] |

| CAS Number | 209256-62-2 | [1][2] |

| XLogP3 (Predicted) | 1.3 | For the isomeric 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde.[3] |

| Topological Polar Surface Area (TPSA) | 35.5 Ų | For the isomeric 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde.[3] |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 3 | (Two ether oxygens, one aldehyde oxygen) |

Note: The predicted LogP and TPSA values are for the 7-carbaldehyde isomer and should be considered an approximation for the target 6-carbaldehyde compound. Experimental verification is crucial.

The predicted octanol-water partition coefficient (XLogP3) of 1.3 suggests that the compound has a slight preference for lipophilic environments but is not excessively hydrophobic.[3] This value is low enough to anticipate at least partial solubility in more polar organic solvents. The TPSA of 35.5 Ų further supports this, indicating the molecule has polar characteristics that will facilitate interactions with polar solvent molecules.

Theoretical Solubility Profile: "Like Dissolves Like"

The principle of "like dissolves like" provides a robust framework for predicting solubility. This rule posits that substances with similar intermolecular forces are more likely to be soluble in one another.

-

Non-polar Solvents (e.g., Hexane, Toluene): The presence of the benzene ring and aliphatic portion suggests some affinity for non-polar solvents. However, the polar aldehyde and ether groups will likely limit solubility in highly non-polar solvents. We predict sparing to moderate solubility .

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents can engage in dipole-dipole interactions with the polar functionalities of the target molecule but do not donate hydrogen bonds. Solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF) are often excellent choices for compounds with such mixed characteristics. We predict good to high solubility in this class.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds. While the compound has hydrogen bond acceptors, it lacks donors. Its solubility in water is expected to be very low due to the significant hydrophobic character of the bicyclic system. In alcohols like methanol and ethanol, the alkyl chains of the solvent can interact favorably with the non-polar parts of the solute, while the hydroxyl group interacts with the polar moieties, likely resulting in moderate solubility .

Experimental Workflow for Solubility Determination

To move from prediction to empirical fact, a systematic experimental approach is required. The following protocols provide a self-validating system for both qualitative screening and quantitative measurement.

Workflow Overview

The process begins with a rapid qualitative assessment to identify promising solvent classes, followed by a rigorous quantitative determination for specific applications.

Caption: Experimental workflow for solubility determination.

Detailed Protocol: Qualitative Screening

-

Preparation: Into a series of small, clear glass vials (e.g., 1.5 mL), accurately weigh approximately 2-5 mg of 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde.

-

Solvent Addition: To each vial, add 0.5 mL of a single test solvent from the list in Table 2.

-

Mixing: Cap the vials securely and vortex vigorously for 1-2 minutes.

-

Observation: Allow the vials to stand for 5-10 minutes. Visually inspect each vial against a dark background.

-

Soluble: No solid particles are visible. The solution is clear.

-

Sparingly Soluble: A significant portion of the solid has dissolved, but some particles remain.

-